molecular formula C11H10F3NO B13952299 2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile

2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile

Katalognummer: B13952299
Molekulargewicht: 229.20 g/mol
InChI-Schlüssel: UJUZYQAQHSKKQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile is a fluorinated aromatic compound with significant interest in various scientific fields due to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Reduction: Reduction of the nitro group to an amine.

    Fluoromethylation: Introduction of fluoromethyl groups using reagents like fluoromethyl iodide.

    Methoxylation: Introduction of the methoxy group using reagents like dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like sodium hydride or organometallic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.

    Pathways Involved: The specific pathways depend on the application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,5-Trifluoromethylbenzonitrile: Lacks the methoxy group, resulting in different reactivity and applications.

    3-Methoxybenzonitrile: Lacks the fluoromethyl groups, leading to different chemical properties and uses.

Uniqueness

2,4,5-Tris(fluoromethyl)-3-methoxybenzonitrile is unique due to the combination of fluoromethyl and methoxy groups, which impart distinct chemical properties, including increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical building blocks .

Eigenschaften

Molekularformel

C11H10F3NO

Molekulargewicht

229.20 g/mol

IUPAC-Name

2,4,5-tris(fluoromethyl)-3-methoxybenzonitrile

InChI

InChI=1S/C11H10F3NO/c1-16-11-9(4-13)7(3-12)2-8(6-15)10(11)5-14/h2H,3-5H2,1H3

InChI-Schlüssel

UJUZYQAQHSKKQV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1CF)C#N)CF)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.